3-(2-Methylsulfonylethyl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
3-(2-methylsulfonylethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDUJHWJRAZFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CC(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylsulfonylethyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Formation of Grignard Reagent: 2-Methylsulfonylethyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.
Addition to Cyclobutanone: The Grignard reagent is then added to cyclobutanone, resulting in the formation of the desired product after hydrolysis.
Industrial Production Methods
Industrial production of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylsulfonylethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(2-Methylsulfonylethyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 2-methylsulfonylethyl group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituents are summarized below:
Key Observations :
- Steric bulk varies significantly: bromophenyl and benzylamino substituents introduce greater steric hindrance than sulfonylethyl or methyl groups .
Physicochemical Properties
| Property | 3-(2-Methylsulfonylethyl)cyclobutan-1-ol | 3-(Methylsulfanyl)cyclobutan-1-ol | 3-(4-Bromophenyl)cyclobutan-1-ol |
|---|---|---|---|
| Polarity | High (sulfonyl group) | Moderate (thioether) | Low (aromatic) |
| Solubility | Likely polar solvents (DMSO, water) | Organic solvents (EtOAc, CHCl₃) | Organic solvents (toluene, DCM) |
| Stability | Stable under acidic/basic conditions | Oxidizable (S-CH₃) | Photostable (bromophenyl) |
Spectroscopic Data :
- NMR: Cyclobutanols typically show characteristic ¹H NMR signals for hydroxyl protons (~1–5 ppm) and cyclobutane ring protons (δ 2.0–4.0 ppm). Sulfonyl groups exhibit distinct ¹³C NMR signals near δ 50–60 ppm .
- IR: Hydroxyl stretches (~3200–3600 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) are diagnostic .
Biological Activity
3-(2-Methylsulfonylethyl)cyclobutan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-(2-Methylsulfonylethyl)cyclobutan-1-ol is characterized by a cyclobutane ring with a hydroxyl group and a methylsulfonyl substituent. Its chemical structure can be represented as follows:
The biological activity of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydroxyl group enhances its reactivity, while the methylsulfonyl group may influence its binding affinity and selectivity towards biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(2-Methylsulfonylethyl)cyclobutan-1-ol exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 3-(2-Methylsulfonylethyl)cyclobutan-1-ol | Yes | Yes |
Case Studies and Experimental Data
- Antioxidant Activity : In a study assessing the antioxidant properties of various compounds, it was found that those with similar structural features to 3-(2-Methylsulfonylethyl)cyclobutan-1-ol demonstrated potent antioxidant activity. The presence of hydroxyl groups was correlated with enhanced antioxidant capacity.
- Minimal Inhibitory Concentration (MIC) : The MIC values for related compounds were determined against common pathogens. Compounds similar to 3-(2-Methylsulfonylethyl)cyclobutan-1-ol exhibited MIC values in the range of 10-50 µg/mL for Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial potential.
Comparative Analysis
To understand the uniqueness of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| 3-(2-Methylsulfonylethyl)cyclobutan-1-ol | Yes | Moderate |
| 3-(2-Ethylsulfanylethyl)cyclobutan-1-ol | Moderate | Low |
| 3-(2-Propylsulfanylethyl)cyclobutan-1-ol | Yes | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
